
(R)-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine typically involves the reaction of ®-2-(diphenylphosphino)benzaldehyde with N-methylethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, especially in the presence of transition metal catalysts.
Substitution: The ligand can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine is used as a ligand in asymmetric catalysis. It forms complexes with transition metals, which are then used to catalyze enantioselective reactions, leading to the formation of chiral products with high enantiomeric purity .
Biology
The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it useful in probing the active sites of metalloenzymes .
Medicine
In medicine, this compound is explored for its potential in drug development. Its chiral nature and ability to form stable complexes with metals make it a candidate for designing metal-based drugs and diagnostic agents .
Industry
Industrially, ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis is particularly valuable in the manufacture of chiral intermediates and active pharmaceutical ingredients .
Mecanismo De Acción
The mechanism of action of ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine ligand acts as an electron donor, stabilizing the metal center and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- ®-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- ®-DIPAMP (®-1,2-bis((2-methoxyphenyl)phosphino)ethane)
- ®-SEGPHOS (®-5,5’-bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole)
Uniqueness
Compared to similar compounds, ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine offers unique advantages in terms of its steric and electronic properties. Its ability to form highly stable complexes with transition metals makes it particularly effective in asymmetric catalysis. Additionally, its chiral nature allows for the selective formation of enantiomerically pure products, which is crucial in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C21H22NP |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-(2-diphenylphosphanylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3 |
Clave InChI |
FDKXFWNTWXDTPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


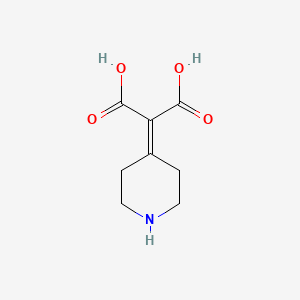
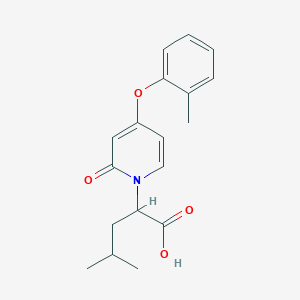
![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)
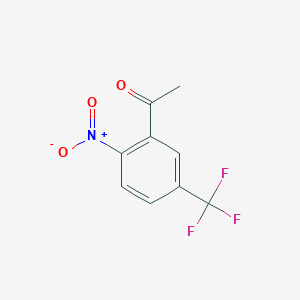
![(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B12100770.png)
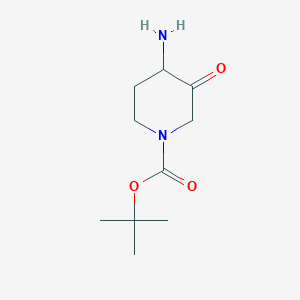

![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)
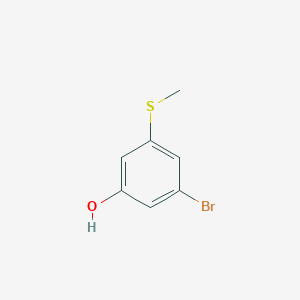

![[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12100826.png)

